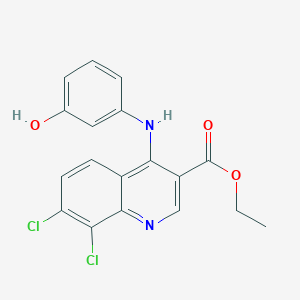
Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate
概要
説明
Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 7,8-dichloroquinoline-3-carboxylic acid and 3-hydroxyaniline.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Amination: The ester is then reacted with 3-hydroxyaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.
Catalysis: Using recyclable catalysts like clay or ionic liquids to promote greener and more sustainable processes.
化学反応の分析
Types of Reactions
Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used in the development of antimalarial, antibacterial, and anticancer agents.
Synthetic Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Industrial Chemistry: Utilized in the production of dyes and pigments.
作用機序
The mechanism of action of Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate involves:
Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways.
Pathways: It can inhibit DNA synthesis and repair, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
- 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
IUPAC Name |
ethyl 7,8-dichloro-4-(3-hydroxyanilino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)13-9-21-17-12(6-7-14(19)15(17)20)16(13)22-10-4-3-5-11(23)8-10/h3-9,23H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFBIQPHEOULIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)O)C=CC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


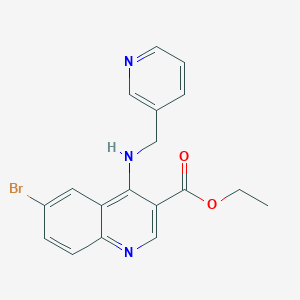
![ethyl 4-{[4-(acetylamino)phenyl]amino}-6,8-dichloro-3-quinolinecarboxylate](/img/structure/B3476410.png)
![3-Ethyl 6-methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B3476421.png)
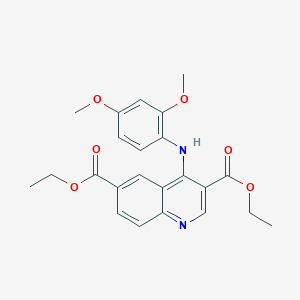
![3-[(4-benzyl-1-piperazinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B3476426.png)
![6-bromo-3-[[cyclohexyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B3476432.png)
![3-{[benzyl(methyl)amino]methyl}-6-bromo-2-methyl-4-quinolinol](/img/structure/B3476438.png)
![phenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B3476439.png)
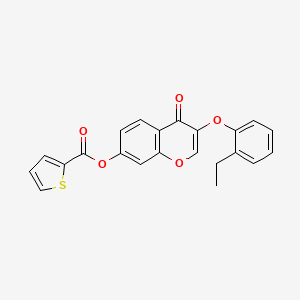
![Ethyl 4-(4-acetamidoanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B3476472.png)
![ethyl 4-{[4-(acetylamino)phenyl]amino}-7,8-dichloro-3-quinolinecarboxylate](/img/structure/B3476480.png)
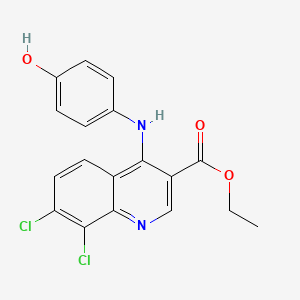
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]isoindole-1,3-dione](/img/structure/B3476510.png)
![5-(3,4-Dimethylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B3476514.png)
